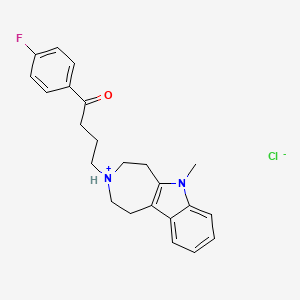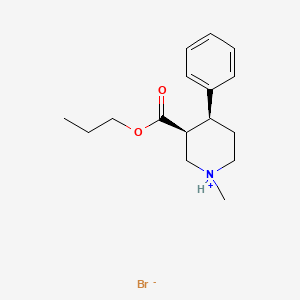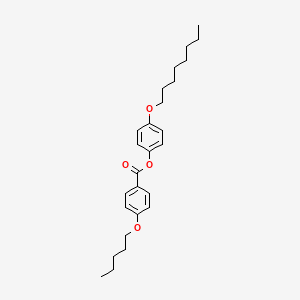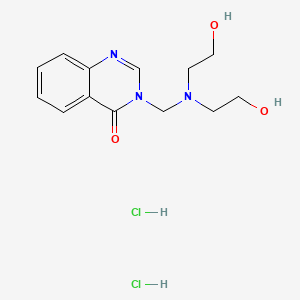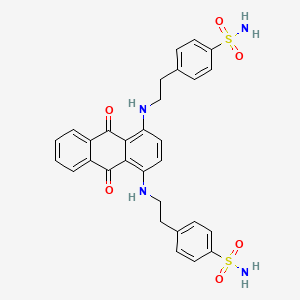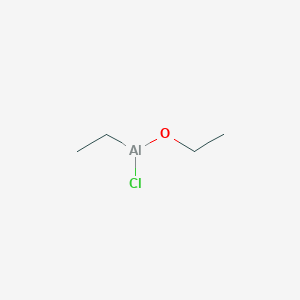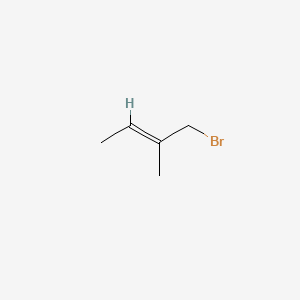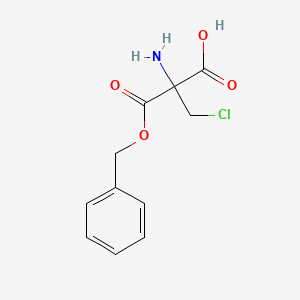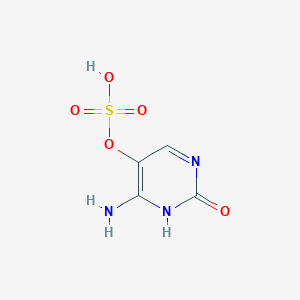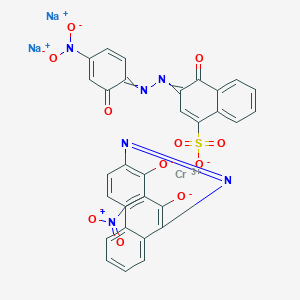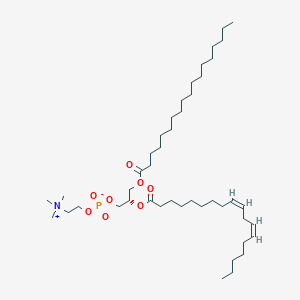
3-Steraoyl-2-linoleoyl-SN-glycero-1-phosphorylcholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Steraoyl-2-linoleoyl-SN-glycero-1-phosphorylcholine is a phosphatidylcholine derivative. Phosphatidylcholines are a class of phospholipids that incorporate choline as a headgroup. They are a major component of biological membranes and play a crucial role in membrane structure and function. This compound is particularly interesting due to its unique fatty acid composition, which includes stearic acid and linoleic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Steraoyl-2-linoleoyl-SN-glycero-1-phosphorylcholine typically involves the esterification of glycerophosphocholine with stearic acid and linoleic acid. The reaction is usually carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods where specific lipases are used to catalyze the esterification process. This method is preferred due to its specificity and efficiency in producing high-purity products. The reaction conditions typically include controlled temperature and pH to optimize enzyme activity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Steraoyl-2-linoleoyl-SN-glycero-1-phosphorylcholine can undergo various chemical reactions, including:
Oxidation: The linoleic acid moiety is particularly susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds can be hydrolyzed by phospholipases, resulting in the release of free fatty acids and glycerophosphocholine.
Substitution: The choline headgroup can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase A2 or phospholipase D under mild conditions.
Substitution: Substitution reactions may involve reagents such as alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (stearic acid and linoleic acid) and glycerophosphocholine.
Substitution: Various substituted choline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Steraoyl-2-linoleoyl-SN-glycero-1-phosphorylcholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phospholipids in various chemical reactions, particularly oxidation and hydrolysis.
Biology: Plays a role in membrane biology studies, including membrane fluidity, permeability, and protein-lipid interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of lipid metabolism disorders and cardiovascular diseases.
Industry: Used in the formulation of liposomes and other lipid-based delivery systems for pharmaceuticals and cosmetics.
Wirkmechanismus
The mechanism of action of 3-Steraoyl-2-linoleoyl-SN-glycero-1-phosphorylcholine involves its incorporation into biological membranes, where it influences membrane properties such as fluidity and permeability. The stearic acid and linoleic acid moieties interact with other lipid molecules and membrane proteins, affecting their function. Additionally, the choline headgroup can participate in signaling pathways by acting as a precursor for the synthesis of signaling molecules such as acetylcholine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine: Similar structure but with the stearic acid and linoleic acid moieties at different positions.
1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine: Contains a serine headgroup instead of choline.
1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine: Contains an ethanolamine headgroup instead of choline.
Uniqueness
3-Steraoyl-2-linoleoyl-SN-glycero-1-phosphorylcholine is unique due to its specific fatty acid composition and the presence of a choline headgroup. This combination of structural features imparts distinct biophysical properties to the compound, making it particularly useful in studies of membrane dynamics and lipid-protein interactions.
Eigenschaften
Molekularformel |
C44H84NO8P |
|---|---|
Molekulargewicht |
786.1 g/mol |
IUPAC-Name |
[(2S)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h15,17,21,23,42H,6-14,16,18-20,22,24-41H2,1-5H3/b17-15-,23-21-/t42-/m0/s1 |
InChI-Schlüssel |
FORFDCPQKJHEBF-WUMAEJNYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


